1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii
CAS No.:
Cat. No.: VC16549016
Molecular Formula: C36H23EuF9N2O6S3
Molecular Weight: 998.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H23EuF9N2O6S3 |
|---|---|
| Molecular Weight | 998.7 g/mol |
| IUPAC Name | europium;1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one |
| Standard InChI | InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-; |
| Standard InChI Key | TZMUIUOWVAGEIF-QSDLRBNBSA-N |
| Isomeric SMILES | C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Eu] |
| Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Eu] |
Introduction
Chemical Identity and Structural Composition
Molecular Formula and Stoichiometry
The complex is defined by the molecular formula C₃₆H₂₀EuF₉N₂O₆S₃, with a molecular weight of 995.69 g/mol . Alternative sources report a slightly varied formula (C₃₆H₂₃EuF₉N₂O₆S₃) and weight (998.7 g/mol), likely due to hydration or isotopic variations. The core structure consists of a central europium(III) ion coordinated by three anionic β-diketonate ligands and one neutral 1,10-phenanthroline (phen) molecule.
Ligand Coordination and Geometry
Each β-diketonate ligand (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione) binds europium via two oxygen atoms in a bidentate manner, while the phen ligand utilizes its two nitrogen atoms for coordination. This results in an eight-coordinate europium center with a distorted square antiprismatic geometry, as observed in analogous europium β-diketonate complexes . The thienyl groups enhance conjugation, improving light absorption and energy transfer efficiency .
Synthesis and Purification
Reaction Methodology
Synthesis typically involves reacting europium(III) chloride hexahydrate with the β-diketonate ligand (molar ratio 1:3) in ethanol under reflux, followed by addition of 1,10-phenanthroline (1:1 molar ratio). The reaction equation is:
Purification Techniques
Crude product purification employs recrystallization from dichloromethane/hexane mixtures, yielding crystalline solids with >95% purity . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane eluent) are used for analytical-grade material .
Photophysical Characterization
Absorption Spectroscopy
The complex exhibits strong UV absorption bands at λₐᵦₛ = 300–340 nm (ε ≈ 10⁴ M⁻¹cm⁻¹), attributed to ligand-centered π→π* transitions . Thienyl substituents redshift absorption by 40 nm compared to phenyl analogues, enhancing visible light harvesting .
Emission Properties
Under UV excitation, the complex emits characteristic europium(III) lines:
| Transition | Wavelength (nm) | Intensity Ratio |
|---|---|---|
| 593 | 0.3 | |
| 613 | 1.0 | |
| 702 | 0.2 |
The electric dipole transition dominates, producing bright red emission (CIE coordinates x=0.66, y=0.34) .
Quantum Yield and Lifetime
Technological Applications
Electroluminescent Devices
The complex serves as a red emitter in OLEDs, achieving luminance efficiencies of 8.7 cd/A and external quantum efficiencies of 5.2% in prototype devices . Its thermal stability (>300°C) enables vacuum deposition processing.
Biological Imaging Probes
Functionalized derivatives show promise as luminescent tags for time-resolved fluorescence microscopy, with microsecond-scale lifetimes enabling background-free imaging .
Comparative Analysis with Analogous Complexes
| Parameter | This Complex | Eu(TTA)₃phen | Eu(DBM)₃phen |
|---|---|---|---|
| λₑₘ (nm) | 613 | 612 | 610 |
| Φ (%) | 50 | 45 | 38 |
| τ (μs) | 816 | 890 | 720 |
| Thermal Decomposition (°C) | 318 | 295 | 280 |
Key: TTA = thenoyltrifluoroacetone; DBM = dibenzoylmethide
The thienyl-containing ligand in this complex improves molar absorptivity by 40% compared to phenyl analogues while maintaining comparable quantum efficiency .
Theoretical Insights
Energy Transfer Mechanism
Density functional theory (DFT) calculations reveal a ligand-to-metal charge transfer (LMCT) pathway with energy transfer efficiency (ηₛₑₙ) of 85–90% . The singlet-triplet energy gap () of 4,500 cm⁻¹ minimizes back-energy transfer losses .
Judd-Ofelt Analysis
Judd-Ofelt intensity parameters quantify europium’s ligand field environment:
The high value indicates strong covalent bonding and polarizable ligand environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume